N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide
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Overview
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a nicotinamide moiety, and a methylthio group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide typically involves multiple steps:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phthalazinone ring.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, often using a suitable halide derivative.
Introduction of the Methylthio Group: The methylthio group is added via a thiolation reaction, typically using methylthiolating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
- (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Uniqueness
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-17(23)12-7-4-3-6-11(12)14(20-21)10-19-15(22)13-8-5-9-18-16(13)24-2/h3-9H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNAJRVFRZQXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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